Eucomic acid
Description
Historical Context of Eucomic Acid Discovery and Initial Characterization
This compound was first isolated in 1974 from the bulbs of Eucomis punctata, a plant species from which its name is derived. nih.gov Initial research focused on determining its chemical structure and basic properties. It is chemically known as (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. Early studies laid the groundwork for future investigations into its biological roles and distribution in the plant kingdom. The absolute stereochemistry of the natural form, (R)-Eucomic acid, was later confirmed through comparison with synthetic enantiomers. researchgate.net
Contemporary Significance in Chemical Biology and Phytochemistry
In recent years, the significance of this compound has expanded considerably, particularly in the realms of chemical biology and phytochemistry. Its presence has been identified in a variety of plants beyond Eucomis, including species of Opuntia (prickly pear), Eriosema, Lotus, and even in soybean (Glycine max). nih.govsemanticscholar.orgscite.ainih.gov This widespread occurrence suggests diverse physiological roles within these plants.
In Chemical Biology , research has highlighted several of this compound's biological activities. It has been shown to stimulate cytochrome c oxidase activity in human keratinocyte cell lines, suggesting potential applications in anti-aging skin therapies. nih.gov Furthermore, studies have demonstrated its antioxidant and anti-inflammatory properties. chembk.com Notably, this compound exhibited significant inhibitory activity against the malaria parasite Plasmodium falciparum in in-vitro studies. semanticscholar.orgchemfaces.com It has also been identified as a leaf-opening factor in the model legume Lotus japonicus. researchgate.netscite.ai
In Phytochemistry , the focus has been on understanding its biosynthesis, its role in plant physiology, and its contribution to the chemical profiles of various plants. Research has revealed that this compound is a key precursor in the biosynthesis of other compounds, such as piscidic acid. researchgate.netcaas.cn In soybeans, this compound and its derivatives are crucial for the development of black pigmentation in pods and seed coats. nih.govresearchgate.netcaas.cn The enzyme responsible for its synthesis, this compound synthase, has been identified and characterized, providing insights into the genetic regulation of its production. nih.govresearchgate.netfrontiersin.org
The following table summarizes the key research findings related to this compound's biological activities:
| Biological Activity | Organism/System Studied | Research Finding |
| Antiplasmodial | Plasmodium falciparum (3D7 strain) | Showed potent inhibitory activity against the chloroquine-sensitive strain. semanticscholar.orgchemfaces.com |
| Anti-aging | Human keratinocyte cell line (HaCaT) | Stimulated cytochrome c oxidase activity, a key enzyme in mitochondrial respiration. nih.gov |
| Antioxidant | Chemical assays | Demonstrated antioxidant properties. chembk.com |
| Leaf Movement | Lotus japonicus | Identified as an endogenous leaf-opening factor. researchgate.netscite.ai |
| Pigmentation | Soybean (Glycine max) | Essential for the black pigmentation of pods and seed coats. nih.govresearchgate.netcaas.cn |
The distribution of this compound across different plant species is also an area of active investigation. The table below lists some of the plants in which this compound has been identified.
| Plant Species | Family | Part(s) where found |
| Eucomis punctata | Asparagaceae | Bulbs nih.gov |
| Eucomis autumnalis | Asparagaceae | Whole plant mdpi.com |
| Eriosema montanum | Fabaceae | Roots semanticscholar.org |
| Lotus japonicus | Fabaceae | - researchgate.netscite.ai |
| Glycine max (Soybean) | Fabaceae | Pods, Seed coats nih.govresearchgate.net |
| Opuntia ficus-indica (Prickly Pear) | Cactaceae | Cladodes, Fruits, Peels nih.govumh.esekb.eg |
| Vanda teres | Orchidaceae | Stems chemfaces.com |
| Euryops abrotanifolius | Asteraceae | - preprints.org |
| Pancratium maritimum | Amaryllidaceae | Whole plant researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
XLGKDRSWPCQYAB-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Eucomic Acid
Identification of Eucomic Acid in Plant Genera and Species
This compound is considered a diagnostic compound for the genus Eucomis. mdpi.com It is found in significant quantities in species such as Eucomis autumnalis and Eucomis punctata. mdpi.comebi.ac.uk Research has shown that in Eucomis autumnalis, this compound is one of the most abundant phytochemicals. mdpi.com
Beyond the Eucomis genus, this compound has been identified in a diverse range of plant families, highlighting its wider distribution in the plant kingdom.
Fabaceae (Legume Family): this compound is abundant in various species of the Fabaceae family. caas.cn It has been isolated from Eriosema montanum, Lotus japonicus, Lotus corniculatus, and Crotalaria sessiliflora. mdpi.comnih.govwikidata.org In soybean (Glycine max), the L1 gene functions as a this compound synthase, playing a role in the synthesis of this compound which contributes to pod and seed coat coloration. caas.cn
Cactaceae (Cactus Family): The compound is notably present in Opuntia ficus-indica (prickly pear), where it has been found in the cladodes, fruits, and juice. scite.airesearchgate.netmdpi.com Studies have also detected this compound in Acanthocereus tetragonus. nih.gov
Orchidaceae (Orchid Family): this compound has been isolated from orchids such as Cattleya trianaei, Encyclia michuacana, and Papilionanthe teres. ebi.ac.ukwikidata.orgscite.ai
The following table provides a summary of plant species where this compound has been detected:
| Family | Genus | Species |
| Asparagaceae | Eucomis | Eucomis autumnalis mdpi.com |
| Eucomis punctata ebi.ac.uk | ||
| Fabaceae | Eriosema | Eriosema montanum semanticscholar.org |
| Lotus | Lotus japonicus caas.cn | |
| Lotus corniculatus nih.gov | ||
| Crotalaria | Crotalaria sessiliflora nih.gov | |
| Glycine | Glycine max (Soybean) caas.cn | |
| Cactaceae | Opuntia | Opuntia ficus-indica scite.airesearchgate.net |
| Acanthocereus | Acanthocereus tetragonus nih.gov | |
| Orchidaceae | Cattleya | Cattleya trianaei scite.ai |
| Encyclia | Encyclia michuacana ebi.ac.uk | |
| Papilionanthe | Papilionanthe teres wikidata.org |
Eucomis Species as Primary Sources
Organ-Specific Accumulation Patterns of this compound (e.g., roots, leaves, bulbs, cladodes, pods)
The accumulation of this compound can vary significantly between different organs of the same plant.
In Eucomis autumnalis, the highest concentration of this compound is found in the leaves, with lower levels detected in the bulbs and roots. mdpi.com Similarly, in hawthorn (Crataegus pinnatifida), this compound is primarily found in the leaves, with much lower amounts in the fruits. oup.com
In the Fabaceae family, this compound has been extracted from the roots of Eriosema montanum. For soybeans, the synthesis of this compound is crucial for the pigmentation of pods and seed coats. caas.cn
Within the Cactaceae family, this compound is present in the cladodes (stems), fruits, and peels of Opuntia ficus-indica. scite.airesearchgate.netekb.eg
This table summarizes the plant parts where this compound has been found:
| Plant Species | Organ |
| Eucomis autumnalis | Leaves, Bulbs, Roots mdpi.com |
| Crataegus pinnatifida | Leaves, Fruits oup.com |
| Eriosema montanum | Roots |
| Glycine max | Pods, Seed Coats caas.cn |
| Opuntia ficus-indica | Cladodes, Fruits, Peels scite.airesearchgate.netekb.eg |
Influence of Biotic and Abiotic Factors on this compound Accumulation
The concentration of this compound in plants is not static and can be influenced by various external and internal factors.
Elicitors, which are substances that trigger physiological responses in plants, can affect the production of secondary metabolites, including this compound.
Studies on Eucomis autumnalis have demonstrated that the application of smoke-water and its active compound, karrikinolide (KAR₁), can significantly enhance the accumulation of this compound in the leaves of greenhouse-acclimatized plants. mdpi.com Specifically, treatment with smoke-water at dilutions of 1:500, 1:1000, and 1:1500, as well as KAR₁ at concentrations of 10⁻⁸ M and 10⁻⁹ M, led to a notable increase in this compound levels compared to control plants. mdpi.com The highest accumulation was observed in plants treated with a 1:1000 dilution of smoke-water, resulting in nearly three times the amount of this compound as the control group. mdpi.com This suggests that smoke-derived compounds can act as potent elicitors for the biosynthesis of this compound. banglajol.infofrontiersin.orgnih.gov
Environmental or abiotic stresses, such as changes in temperature, water availability, and light, can alter the chemical composition of plants, including the levels of secondary metabolites like this compound. dergipark.org.trfrontiersin.orglibretexts.orgmdpi.com Plants often produce these compounds as a defense mechanism to cope with adverse conditions. dergipark.org.tr
In a study on prickly pear fruits (Opuntia ficus-indica), cold storage at 2°C led to an increase in the content of a this compound isomer/derivative. mdpi.comnih.gov This change was attributed to the cold activation of enzymes like phenylalanine ammonia-lyase (PAL) and polyphenol oxidase (PPO), which are involved in the biosynthesis of phenolic compounds. mdpi.comnih.gov While the specific impact of various other environmental stressors on this compound levels is an area for further research, it is evident that abiotic factors can modulate its accumulation. scielo.br
Developmental Stage-Dependent Variation in this compound Content
The concentration of this compound in plants is not static; it fluctuates based on the plant's developmental stage, a phenomenon observed across different species. Research indicates that these variations are linked to physiological processes, growth conditions, and the specific tissues being analyzed.
In a study on Eucomis autumnalis subspecies autumnalis, significant differences were observed in this compound levels between various growth stages. mdpi.com The compound was found in both in vitro regenerants and greenhouse-acclimatized plants, though the concentration was generally higher in the more mature, acclimatized plants. mdpi.com This suggests an accumulation of this compound as the plant develops from a lab-grown plantlet to a more established state. Within the acclimatized plants, the majority of the this compound was localized in the leaves, with lower concentrations found in the roots and bulbs. mdpi.com The transfer of micro-propagated plants to ex vitro conditions is known to induce changes in the quality and quantity of secondary metabolites, which may be due to the plant utilizing early-produced compounds as precursors for other metabolites as it progresses through different physiological stages. mdpi.com
The table below illustrates the relative accumulation of this compound in Eucomis autumnalis at different developmental stages and in different plant parts, based on research findings. mdpi.com
Table 1: Relative Accumulation of this compound in Eucomis autumnalis at Different Developmental Stages
| Developmental Stage | Plant Part | Relative this compound Content |
|---|---|---|
| In Vitro | Whole Plantlet | Lower |
| Greenhouse-Acclimatized | Leaves | Highest |
Evidence from other plant species corroborates the principle of developmental-stage dependency. In soybean (Glycine max), this compound plays a crucial role in the pigmentation of pods and seed coats. caas.cn The gene responsible for black pods, L1, encodes a this compound synthase. This indicates that the synthesis and accumulation of this compound are integral to the maturation process of soybean pods, with higher concentrations expected during this specific developmental phase to facilitate the darkening of the pod. caas.cn
Similarly, the chemical composition of prickly pear (Opuntia ficus-indica) cladodes has been shown to vary with the age of the plant and the season. nih.gov Studies have identified this compound as a major phenolic compound in this species. nih.gov Research on prickly pear fruits also noted that the content of a this compound isomer/derivative increased during cold storage, a change potentially linked to the cold activation of specific enzymes. nih.gov This highlights that developmental changes affecting this compound content can even occur post-harvest. nih.gov
Biosynthesis and Metabolic Pathways of Eucomic Acid
Elucidation of Eucomic Acid Biosynthetic Enzymes and Genes
The biosynthesis of this compound is a genetically and enzymatically controlled process. Key to this pathway is the identification of the specific enzymes that catalyze the formation of this compound and the genes that encode them.
Research has identified that the L1 gene, particularly in the wild soybean Glycine soja, is crucial for this compound synthesis. nih.govnih.gov This gene encodes a protein with a hydroxymethylglutaryl-coenzyme A (CoA) lyase-like (HMGL-like) domain. nih.govcaas.cn These proteins are part of the DRE-TIM metallolyase superfamily, which is known to catalyze condensation or cleavage of C-C bonds. caas.cnresearchgate.net
The L1 protein, specifically, functions as a this compound synthase. nih.govcaas.cn It is a cytoplasmic protein that forms a distinct subgroup within its protein family, comprising members exclusively from Fabaceae species. caas.cnresearchgate.netresearchgate.net This suggests an evolutionary divergence, potentially leading to unique substrate specificities in soybean. researchgate.net The identification of the L1 gene was a significant breakthrough, achieved through map-based cloning and genetic analyses, and it was confirmed that this gene is responsible for the black pod color in soybeans, a trait linked to the presence of this compound. nih.govcaas.cnfrontiersin.orgsemanticscholar.org
The enzyme encoded by the L1 gene, this compound synthase, catalyzes the synthesis of this compound through a Claisen condensation-like reaction. caas.cnmdpi.com This reaction involves the condensation of two specific precursors to form the basic structure of this compound. caas.cn In vitro assays have confirmed that the purified recombinant L1 protein effectively carries out this synthesis. caas.cnresearchgate.net
Biochemical characterization of the L1 protein has revealed its adherence to Michaelis-Menten kinetics. caas.cnresearchgate.net The kinetic parameters for one of its primary substrates, 4-hydroxyphenylpyruvate (4-HPP), have been determined, providing a quantitative measure of the enzyme's efficiency. caas.cnresearchgate.net
| Enzyme | Function | Substrates | Reaction Type |
| This compound Synthase (L1 protein) | Synthesizes this compound | 4-hydroxyphenylpyruvate and acetyl-CoA | Claisen Condensation |
Role of HMGL-like Domain Proteins (e.g., L1 gene in Glycine soja)
Precursor Identification and Metabolic Intermediates (e.g., 4-hydroxyphenylpyruvate, acetyl-CoA)
The biosynthesis of this compound begins with specific precursor molecules derived from primary metabolic pathways. The identified primary precursors are 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA. caas.cnmdpi.com 4-HPP is an intermediate in the tyrosine metabolic pathway, highlighting the link between amino acid metabolism and secondary metabolite production. caas.cnmdpi.com Acetyl-CoA is a central molecule in cellular metabolism, serving as a precursor for numerous biosynthetic pathways. nih.gov
The this compound synthase (L1 protein) catalyzes the condensation of these two molecules to form this compound. caas.cnresearchgate.net This reaction is a critical step that channels intermediates from primary metabolism into the specialized pathway for this compound synthesis. It is also proposed that this compound may serve as a precursor for another related compound, piscidic acid, through an yet unknown oxidative mechanism. caas.cnresearchgate.net
| Precursor/Intermediate | Metabolic Origin/Pathway | Role in this compound Biosynthesis |
| 4-hydroxyphenylpyruvate (4-HPP) | Tyrosine metabolism pathway caas.cn | Primary substrate for the condensation reaction. caas.cnresearchgate.net |
| Acetyl-CoA | Central metabolism | Primary substrate, provides the acetyl group for condensation. caas.cnresearchgate.net |
| This compound | Product of L1 synthase activity | May act as an intermediate for piscidic acid synthesis. caas.cn |
Post-Synthesis Modification and Derivatization (e.g., esterification, glucosylation)
Following its initial synthesis, this compound can undergo further modifications, such as esterification and glucosylation, to form a variety of derivatives. mdpi.comnih.gov These modifications are catalyzed by specific classes of enzymes and contribute to the chemical diversity of this compound-related compounds in plants.
Acyltransferases are enzymes that play a crucial role in the esterification of this compound. nih.gov Two main families of acyltransferases are implicated: the BAHD acyltransferases (BAHD-AT) and the Serine Carboxypeptidase-Like (SCPL) acyltransferases (SCPL-AT). nih.govnih.gov These two enzyme families utilize different acyl donors and are localized in different cellular compartments. nih.govresearchgate.net
BAHD-ATs use acyl-CoA thioesters as their donor molecules and are typically found in the cytosol. nih.govnih.govresearchgate.net In contrast, SCPL-ATs use 1-O-β-glucose esters as acyl donors and are commonly located in the vacuole. nih.govnih.govresearchgate.net For example, homologs of BAHD-ATs have been identified in the genome of the orchid Papilionanthe Miss Joaquim and are thought to catalyze the esterification of this compound in the presence of p-hydroxybenzyl alcohol. nih.gov
Role of Acyltransferases (e.g., BAHD-AT, SCPL-AT)
Transcriptomic and Metabolomic Profiling of Biosynthetic Pathways
The elucidation of the biosynthetic pathway of this compound has been significantly advanced through the integrated application of transcriptomic and metabolomic profiling. This dual-omics approach allows researchers to simultaneously observe gene expression levels and the resulting metabolic products, providing a comprehensive view of the biological processes involved. Studies, particularly in soybean (Glycine soja and Glycine max), have successfully utilized these techniques to identify key genes and enzymatic steps in this compound synthesis. researchgate.netcaas.cn
Detailed Research Findings
Research combining Bulked Segregant RNA-Seq (BSR-Seq) with map-based cloning was instrumental in identifying the L1 gene as the crucial locus for this compound biosynthesis in soybean. researchgate.net The L1 gene encodes a hydroxymethylglutaryl-CoA lyase-like (HMGL-like) domain protein, which was subsequently characterized as a this compound synthase. researchgate.netcaas.cn This enzyme facilitates the synthesis of this compound through a Claisen condensation reaction between 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA. researchgate.net
Metabolomic profiling using techniques such as liquid chromatography-mass spectrometry (LC-MS) has been pivotal in confirming the function of the L1 enzyme. researchgate.netcaas.cn Analysis of pod extracts from soybean varieties with functional L1 genes revealed the presence of two major compounds that were absent in mutants. caas.cn These were identified as this compound and piscidic acid, a related compound. caas.cn Biochemical assays using the purified recombinant L1 protein confirmed its role as a this compound synthase, showing effective catalytic activity in the presence of the substrates 4-HPP and acetyl-CoA. researchgate.net In contrast, a mutant version of the protein was found to be inactive. researchgate.net
Integrated analyses of transcriptomes and metabolomes in various plants, such as walnut and tea, have demonstrated the power of this approach to link differentially expressed genes (DEGs) with differentially regulated metabolites (DRMs) in specific biosynthetic pathways, including those for phenolic compounds. researchgate.netmdpi.com In the context of this compound, transcriptomic analysis identified the L1 gene, while metabolomic analysis confirmed its product, thereby establishing a direct link between gene expression and metabolite production. researchgate.netcaas.cn
The kinetic properties of the L1 enzyme have also been characterized. The Michaelis-Menten constant (Km) for the substrate 4-HPP was determined to be 53.19 ± 3.91 mM, with a catalytic efficiency (kcat/Km) of 13.9 ± 1.8 mM−1s−1. researchgate.net These findings provide a quantitative measure of the enzyme's activity in the biosynthesis of this compound.
Data from Transcriptomic and Metabolomic Studies
The following tables summarize the key findings from transcriptomic and metabolomic investigations into this compound biosynthesis.
Table 1: Key Gene and Enzyme Identified in this compound Biosynthesis
| Gene/Enzyme | Encoded Protein | Function | Identification Method | Organism | Reference |
|---|---|---|---|---|---|
| L1 | Hydroxymethylglutaryl-CoA lyase-like (HMGL-like) protein | This compound synthase: Catalyzes the condensation of 4-hydroxyphenylpyruvate and acetyl-CoA | BSR-Seq and Map-based cloning | Soybean (Glycine max) | researchgate.netcaas.cn |
Table 2: Metabolomic Analysis of Compounds in Soybean Pods
| Compound | Mass-to-Charge Ratio (m/z) [M-H]- | Detection Status in L1 Plants | Detection Status in l1 Mutants | Analysis Method | Reference |
|---|---|---|---|---|---|
| This compound | 239.0586 | Abundant | Absent | LC-MS | caas.cn |
| Piscidic acid | 255.0534 | Abundant | Absent | LC-MS | caas.cn |
These integrated 'omics' studies provide robust evidence that the L1 gene functions as a this compound synthase, a key step in a pathway that leads to the accumulation of eucomic and piscidic acids, particularly in the pods of wild soybean. caas.cnnlk.cz
Chemical Synthesis and Structural Modifications of Eucomic Acid
Total Synthesis Methodologies of Eucomic Acid
The synthesis of this compound has been a subject of significant research, leading to the development of several innovative methodologies to construct its unique chiral center.
The absolute configuration of naturally occurring (R)-(−)-eucomic acid was first established through stereospecific synthesis. An early and notable route, reported by Heller and Tamm in 1974, defined this compound as (R)-(−)-2-(4′-hydroxybenzyl)-malic acid. researchgate.netiucr.org This pioneering synthesis commenced with methyl cis-p-methoxybenzylidene-succinic acid, establishing a foundational pathway that confirmed the molecule's structure and stereochemistry. researchgate.net
More recent advancements have focused on catalytic and enantioselective methods to overcome the challenges of creating the sterically congested, tetrasubstituted stereocenter. A significant breakthrough was the development of a catalytic enantioselective total synthesis of non-natural (+)-eucomic acid. caltech.edunih.gov This approach utilizes a palladium-catalyzed reaction to construct the key chiral α-hydroxyacid moiety, demonstrating the power of transition-metal catalysis in accessing complex natural product structures. caltech.edunih.govacs.org The synthesis was achieved in a longest linear sequence of 13 steps. nih.gov This strategy represents a convergent and efficient approach to the core structure of this compound. acs.org
A cornerstone of modern this compound synthesis is the palladium-catalyzed asymmetric allylic alkylation (AAA). caltech.edunih.govthieme-connect.com This powerful C-C bond-forming reaction is employed to set the absolute stereochemistry of the chiral tetrasubstituted α-hydroxyacid fragment. caltech.eduresearchgate.net The strategy, notably advanced by the Stoltz group, has proven effective for generating acyclic quaternary stereocenters, which are prevalent in many complex molecules but notoriously difficult to synthesize. acs.orgthieme-connect.com In this context, the reaction involves an outer-sphere attack of a nucleophile on a reactive Pd–π-allyl species, with chirality being induced by a chiral ligand coordinated to the palladium catalyst. thieme-connect.com This method has been successfully applied to the total synthesis of (+)-eucomic acid. acs.orgthieme-connect.com
Achieving high levels of stereochemical control and diastereoselectivity is paramount in the synthesis of this compound. numberanalytics.comnumberanalytics.com Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. numberanalytics.comnumberanalytics.com In the catalytic enantioselective synthesis of this compound, controlling diastereoselectivity is crucial for isolating the desired product with the correct three-dimensional arrangement. caltech.edunumberanalytics.com The palladium-catalyzed asymmetric allylic alkylation provides a high degree of stereocontrol. caltech.edu The choice of protecting groups for the various functional moieties within the synthetic intermediates was found to be critical, and strategic manipulations were required to proceed without negatively impacting the enantioselectivity of the key allylic alkylation step. caltech.edunih.govresearchgate.net The development of these diastereoselective reactions involves a deep understanding of the reaction mechanism and the factors influencing the stereochemical outcome, such as the conformation of the substrate and the trajectory of the nucleophile. numberanalytics.com
Application of Asymmetric Allylic Alkylation in this compound Synthesis
Synthetic Derivatization and Analogue Preparation for Research
To explore structure-activity relationships and for other research purposes, various derivatives and analogues of this compound have been prepared. Chemical purification efforts have yielded natural derivatives such as methyl eucomate. iucr.orgresearchgate.net Synthetic efforts have produced other simple analogues, including ethyl 2-(4-hydroxybenzyl) malic acid and this compound methanol (B129727) monosolvate. researchgate.netjnu.edu.cn
More complex derivatives have also been synthesized. For instance, glucopyranosyloxybenzyl derivatives of (R)-eucomic acid, such as grammatophyllosides, have been isolated and characterized, highlighting the natural glycosylation of the core structure. researchgate.netcri.or.thgoogle.co.th In other research, this compound has been used to derivatize larger biomolecules, such as soy proteins, to study the impact on their biochemical properties. researchgate.net
Relationship to Structurally Related Natural Products and Synthetic Analogues (e.g., piscidic acid, malic acid derivatives)
This compound belongs to a family of structurally related natural products derived from malic acid. mdpi.com Its closest and most frequently co-occurring analogue is piscidic acid. researchgate.netcaas.cnrothamsted.ac.uk Biochemical studies in soybean have revealed that a single enzyme, a hydroxymethylglutaryl-CoA lyase-like protein, functions as a this compound synthase that also facilitates the synthesis of piscidic acid. caas.cn Both compounds are biosynthesized via a Claisen condensation reaction involving 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA. caas.cn They often accumulate together in plants and are thought to contribute to pigmentation. caas.cn
The structural similarity is evident in their shared 2-benzyl-2-hydroxysuccinic acid core. Other related compounds found in nature include various derivatives of malic acid linked to other phenolic moieties, such as p-coumaroyl-malic acid. mdpi.com The synthetic strategies developed for this compound, particularly those involving the stereoselective alkylation of tartrate or malate (B86768) derivatives, are often applicable to the synthesis of piscidic acid and its derivatives, like (+)-O-methylpiscidic acid. researchgate.net
Biological Activities and Mechanistic Insights Non Clinical and in Vitro Contexts
Plant Physiological Roles of Eucomic Acid
This compound plays a significant role in the physiological processes of various plants, acting as a key regulator of growth, development, and pigmentation.
This compound has been identified as a crucial molecule in the regulation of plant growth, notably as a leaf-opening factor. Research has demonstrated its ability to influence nyctinastic leaf movement, the process by which some plants open their leaves during the day and close them at night.
(R)-Eucomic acid as a Leaf-Opening Factor: In the model legume Lotus japonicus, (R)-eucomic acid has been isolated and identified as a leaf-opening factor (LOF). scite.aichem-station.com When administered to the plant at night, a time when its leaves are typically closed, this compound induces leaf opening. chem-station.com This activity is stereospecific, meaning the opposite enantiomer does not exhibit the same physiological effect. chem-station.com The discovery of this compound's role in Lotus japonicus provides a valuable tool for studying the molecular mechanisms underlying leaf movement in plants. scite.aichem-station.com
This compound is a key contributor to the pigmentation of certain plant tissues, a trait that can have significant ecological and agricultural implications. A prime example of this is its role in the pod color of soybeans (Glycine max).
Soybean Pod Color: The color of soybean pods is a domestication-related trait, with wild soybeans typically having black pods and cultivated varieties often displaying brown or tan pods. nih.gov The L1 locus is responsible for this black pod phenotype. nih.gov Recent research has identified the gene at the L1 locus as encoding a this compound synthase. nih.govfrontiersin.org This enzyme facilitates the production of this compound and piscidic acid, which are directly responsible for the dark pigmentation of the pods and seed coats. nih.govresearchgate.net
The presence of this compound and the resulting dark pigmentation have pleiotropic effects. For example, plants with the functional L1 gene and black pods are more susceptible to pod shattering when exposed to light, due to the increased photothermal efficiency of the dark pigment. nih.gov This increased shattering is a disadvantage in agricultural settings, which likely contributed to the selection for the non-functional l1 allele, resulting in lighter colored pods, during soybean domestication. nih.govnih.govoup.com The understanding of this compound's role in pod pigmentation provides a new target for the genetic improvement and de novo domestication of legume crops. nih.gov
Regulation of Plant Growth and Development (e.g., leaf-opening factor, growth inhibition)
Antimicrobial and Antiparasitic Efficacy
In vitro studies have highlighted the potential of this compound as an antimicrobial and antiparasitic agent. These investigations have primarily focused on its activity against the malaria parasite Plasmodium falciparum and various bacterial strains.
Malaria remains a significant global health issue, and the search for new antimalarial compounds is a priority. This compound has emerged as a promising candidate from natural sources.
Inhibitory Activity against P. falciparum : Bioactivity-guided fractionation of extracts from the roots of Eriosema montanum, a plant used in traditional medicine for treating malaria, identified this compound as a potent antiplasmodial compound. nih.govnih.gov In vitro assays against the chloroquine-sensitive 3D7 strain of P. falciparum revealed that this compound exhibited significant inhibitory activity. nih.govnih.govchemfaces.com In one study, this compound demonstrated the best inhibitory activity among the seven compounds isolated from the plant extract. nih.govchemfaces.com
Potency and Selectivity: Further studies have quantified the antiplasmodial efficacy of this compound. One report indicated that this compound, along with isoprunetin, showed the best antiplasmodial activity with an IC₅₀ value of 0.057 µg/mL and a high selectivity index of 6577. nih.gov The selectivity index, which compares the cytotoxicity against a human cell line (THP-1) to the antiplasmodial activity, suggests that this compound is significantly more toxic to the parasite than to human cells in this in vitro model. nih.govnih.gov this compound is a derivative of malic acid, which has also been reported to have antiplasmodial activity, although the presence of a phenyl group in this compound appears to enhance its potency. nih.govresearchgate.net These findings support the traditional use of Eriosema species in malaria treatment and highlight this compound as a compound of interest for further antimalarial drug development. nih.govnih.govsemanticscholar.org Other plants from the Fabaceae family have also been investigated for their antiplasmodial compounds, with some studies noting the presence of this compound. advancedresearchpublications.com
This compound has been evaluated for its ability to inhibit the growth of various bacteria, with studies showing activity primarily against Gram-positive bacteria.
Activity against Staphylococcus aureus : Extracts from Eucomis species, which are known to contain this compound, have demonstrated antibacterial activity against Staphylococcus aureus. mdpi.comresearchgate.net Studies on extracts from Eucomis comosa bulbs showed a reduction in the number of S. aureus cells. mdpi.comresearchgate.net Similarly, polyphenolic extracts from Opuntia ficus-indica cladodes, which also contain this compound, were effective against S. aureus. mdpi.com In one study, the minimum inhibitory concentration (MIC) for the immature cladode extract against S. aureus was 1000 µg/mL. mdpi.com
Limited Activity against Gram-Negative Bacteria: In contrast, extracts containing this compound have generally shown limited to no activity against Gram-negative bacteria such as Escherichia coli. mdpi.comresearchgate.net Water and acetone (B3395972) extracts from Eucomis bulbs did not inhibit the growth of E. coli. researchgate.net This suggests a degree of specificity in the antibacterial action of compounds within these extracts, including potentially this compound.
It is important to note that these studies often use crude extracts, and while this compound is a known component, the observed antibacterial activity may be due to a synergistic effect of multiple compounds. biomedpharmajournal.orgresearchgate.net Further research with purified this compound is needed to definitively establish its specific antibacterial spectrum and mechanism of action.
Antiplasmodial Activity in Plasmodium falciparum In Vitro Models
Antioxidant Activity and Redox Modulation (In Vitro Assays)
This compound is a phenolic compound, and like many other phenolics, it exhibits antioxidant properties in various in vitro assays. chemfaces.com This activity is attributed to its ability to scavenge free radicals and modulate redox reactions.
Free Radical Scavenging: Studies on extracts from plants containing this compound, such as Eucomis autumnalis and Opuntia ficus-indica, have consistently demonstrated antioxidant activity. mdpi.comresearchgate.net The antioxidant potential of Eucomis autumnalis extracts was confirmed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and β-carotene assays. mdpi.comnih.gov The free radical scavenging activity of extracts from in vitro regenerants ranged from 26–55% in the DPPH assay. mdpi.com
Influence of Elicitors: The antioxidant activity of plant extracts can be influenced by various factors. For instance, treating Eucomis autumnalis with smoke-water and karrikinolide, which act as elicitors, led to an increase in the antioxidant activity of the plant extracts. mdpi.comnih.gov This suggests that the production of antioxidant compounds, including this compound, can be stimulated.
The following table provides a summary of the antioxidant activity of extracts containing this compound from Eucomis autumnalis as measured by the DPPH assay.
Table 1: DPPH Free Radical Scavenging Activity of Eucomis autumnalis Extracts
| Plant Material | Treatment | Antioxidant Activity (%) |
|---|---|---|
| In vitro regenerants | Control | ~26-30 |
| In vitro regenerants | SW (1:1000) | ~55 |
| In vitro regenerants | KAR₁ (10⁻⁹ M) | ~55 |
| Acclimatized plants | Control | ~23-30 |
| Acclimatized plants | Various SW and KAR₁ | Up to ~74 |
Data sourced from a study on the effects of smoke-water (SW) and karrikinolide (KAR₁) on *Eucomis autumnalis. mdpi.com*
Cellular and Molecular Interaction Studies (In Vitro Models)
Modulation of Cytochrome c Oxidase Activity and Cellular Respiration in Immortalized Cell Lines
This compound has been investigated for its effects on mitochondrial function, particularly its interaction with key enzymes of the electron transport chain. chemfaces.comsci-hub.se Studies have focused on its ability to modulate cytochrome c oxidase (COX), the terminal enzyme of the mitochondrial respiratory chain, which plays a critical role in cellular energy production and respiration. chemfaces.complos.org
Table 1: Effect of this compound on Cytochrome c Oxidase (COX) Activity in an Immortalized Cell Line
| Cell Line | Compound | Effect on COX Activity | Effect on Mitochondrial Content | Reference |
| HaCaT (Human Keratinocytes) | This compound | Increased activity and/or expression | No enhancement | chemfaces.com |
This table summarizes the observed in vitro effects of this compound on a key mitochondrial enzyme in an immortalized human cell line.
Evaluation of Cytotoxicity in Non-Clinical Cellular Models
The cytotoxic profile of this compound has been evaluated across various non-clinical cellular models, including both cancerous and non-cancerous cell lines. These in vitro studies are crucial for determining the compound's potential for further investigation.
One study reported that this compound was non-toxic to multiple cell lines, with a 50% cytotoxic concentration (CC50) value greater than 100 µM. mdpi.com Specifically, when tested against the human monocytic leukemia cell line (THP-1), this compound demonstrated low cytotoxicity. mdpi.comnih.gov This was part of a study assessing its antiplasmodial activity, where a high selectivity index was observed, indicating that its activity against the malaria parasite Plasmodium falciparum occurs at concentrations far below those that are toxic to human cells. mdpi.comnih.gov
Further investigations into the cytotoxicity of this compound have been conducted on other cell lines. For instance, its cytotoxic activities were evaluated against human hepatocellular carcinoma cell lines, HepG2 and Hep3B. researchgate.net In another study, the methanolic extract of Eriosema montanum, containing this compound, was found to be non-significantly cytotoxic to RAW 264.7 macrophage-like cells at a concentration of 100 µg/mL. mdpi.com Additionally, the cytotoxic effect of fermented cactus cladodes, which contain this compound as a predominant phenolic acid, was evaluated on HT29 human colon adenocarcinoma cells. unav.edu
Table 2: Cytotoxicity of this compound in Various Non-Clinical Cellular Models
| Cell Line | Cell Type | Assay | Finding | Reference |
| THP-1 | Human Monocytic Leukemia | Not specified | CC50 > 100 µM; Low cytotoxicity | mdpi.comnih.gov |
| HepG2 | Human Hepatocellular Carcinoma | Not specified | Evaluated for cytotoxic activity | researchgate.net |
| Hep3B | Human Hepatocellular Carcinoma | Not specified | Evaluated for cytotoxic activity | researchgate.net |
| RAW 264.7 | Murine Macrophage-like | MTT Assay | Non-significantly cytotoxic at 100 µg/mL | mdpi.com |
| HT29 | Human Colon Adenocarcinoma | MTT Assay | Evaluated as part of a fermented extract | unav.edu |
This table provides a summary of the reported cytotoxic effects of this compound on different non-clinical cell lines.
Analytical Techniques for Eucomic Acid Profiling
Advanced Extraction and Sample Preparation Protocols
The primary goal of sample preparation is to extract eucomic acid from its native matrix, removing interfering substances that could compromise the accuracy of subsequent analysis. The choice of extraction protocol is critical and often tailored to the specific sample type, such as plant tissues, fruits, or processed products.
Commonly, initial extraction is performed using solvents with appropriate polarity to solubilize this compound. Ethanol (B145695) is a frequently used solvent for extracting this compound from plant materials like hawthorn fruit. asianpubs.org In some protocols, a mixture of ethanol and water is employed to enhance the extraction of a broad range of phenolic compounds. cabidigitallibrary.org For more resistant sample types, methods using strong acids like pure trifluoroacetic acid (TFA) have been developed for highly efficient protein extraction and sample dissolution, which can be applicable for comprehensive proteomic and metabolomic studies. nih.gov
Following the initial extraction, further cleanup and concentration steps are often necessary.
Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. thermofisher.com Dichloromethane has been used to extract this compound derivatives after an esterification step. asianpubs.org
Solid-Phase Extraction (SPE) : SPE is a highly effective and widely used technique for sample cleanup and analyte concentration. chromatographyonline.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds can be washed away, and the analyte of interest is then eluted with a different solvent. C18 cartridges are commonly used for the cleanup of organic acids from complex matrices like wine before HPLC analysis. mjcce.org.mk
In some gas chromatography-mass spectrometry (GC-MS) based methods, a derivatization step is required to make the analyte volatile. For this compound, this can involve esterification with a sulphuric acid-methanol solution to convert it into a form suitable for GC analysis. asianpubs.org
High-Resolution Chromatographic Separation (e.g., UHPLC, HPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for separating this compound from other components in a sample extract. ymc.eu UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times, higher resolution, and increased sensitivity. danaher.com
The separation is most often achieved using reversed-phase chromatography.
Stationary Phase : The most common stationary phase is a C18 (octadecylsilyl) bonded silica (B1680970) gel, which is effective for separating moderately polar compounds like this compound. mjcce.org.mknih.gov Columns such as the Acclaim RP C18 are utilized in these separations. nih.gov
Mobile Phase : The mobile phase typically consists of a mixture of an aqueous solvent (often acidified with formic acid or phosphoric acid to ensure the analyte is in a non-ionized state) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mjcce.org.mknih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of complex mixtures. nih.gov
A study analyzing Peruvian Lamiaceae species used a Thermo Scientific Dionex Ultimate 3000 UHPLC system with a gradient of 0.1% formic acid in water and acetonitrile to separate this compound, which had a retention time of 9.54 minutes under the specified conditions. nih.gov
| Parameter | Description | Source |
|---|---|---|
| System | Thermo Scientific Dionex Ultimate 3000 UHPLC | nih.gov |
| Column | Acclaim RP C18 (150 × 4.6 mm, 1.8 µm) | nih.gov |
| Mobile Phase A | 0.1% H₂CO₂ (Formic Acid) in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | Not specified in source, but 1 ml/min is typical for similar analyses | mjcce.org.mk |
| Column Temperature | 25 °C | nih.gov |
| Detection Wavelength | 210 nm for general organic acids | mjcce.org.mk |
| Retention Time | 9.54 minutes | nih.gov |
Spectrometric Characterization and Quantification (e.g., MS/MS, HRMS, UV-Vis Spectroscopy)
Following chromatographic separation, various spectrometric techniques are used to detect, identify, and quantify this compound.
UV-Vis Spectroscopy : A UV-Vis detector is often used in series with an HPLC system. It measures the absorbance of the column eluent at specific wavelengths. Phenolic compounds exhibit characteristic UV absorbance, and detectors can be set at wavelengths such as 210 nm, 254 nm, 280 nm, or 320 nm to detect this compound and other related compounds. mjcce.org.mkmdpi.comnih.gov
Mass Spectrometry (MS) : Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with HPLC or UHPLC (LC-MS), it provides high sensitivity and selectivity. chemfaces.com
High-Resolution Mass Spectrometry (HRMS) : HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). researchgate.netusf.edu This allows for the determination of the elemental formula of a compound. This compound (formula C₁₁H₁₂O₆) has been identified in negative ionization mode with a measured m/z of 239.0561. nih.gov
Tandem Mass Spectrometry (MS/MS) : In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for definitive compound identification. The MS/MS fragmentation of the this compound precursor ion [M-H]⁻ at m/z 239.0561 yields significant product ions at m/z 195.0660 and 178.0586. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : An alternative approach involves GC-MS, particularly after derivatization. In one method, the esterified derivative of this compound was quantified using selected ion monitoring (SIM), focusing on the characteristic fragment ion at m/z 107. asianpubs.org
| Parameter | Value | Technique | Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂O₆ | HRMS | nih.gov |
| Precursor Ion [M-H]⁻ | 239.0561 | LC-HRMS (Negative ESI) | nih.gov |
| Major MS/MS Fragment Ions | 195.0660 | LC-HRMS/MS | nih.gov |
| 178.0586 | LC-HRMS/MS | nih.gov | |
| Quantification Ion (GC-MS) | 107 | GC-MS (SIM) | asianpubs.org |
Method Validation and Performance Evaluation
To ensure that an analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. eurachem.org Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.goveuropa.eu Key performance characteristics that are evaluated include:
Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For a GC-MS method, good linearity for this compound was established within the range of 2-500 µg/g. asianpubs.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For the GC-MS method, the LOD for this compound was reported as 0.35 µg/g. asianpubs.org
Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. A GC-MS method for this compound showed excellent accuracy with recoveries in the range of 87-102%. asianpubs.org An HPLC method for other organic acids reported recoveries between 98.3% and 103%. mjcce.org.mk
Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The precision for the this compound GC-MS method was high, with an RSD between 3.1% and 5.6%. asianpubs.org
Selectivity/Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. researchgate.net The use of HRMS/MS provides very high selectivity due to the specific precursor-to-product ion transitions monitored. nih.govresearchgate.net
Robustness : Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Structure Activity Relationship Sar Investigations of Eucomic Acid
Correlative Studies between Eucomic Acid Derivatives and Biological Responses
Investigations into the derivatives of this compound have provided valuable insights into the structural features essential for its biological effects. This compound is a derivative of malic acid, and the presence of a p-hydroxybenzyl group is a key feature of its structure. researchgate.netscispace.com
Studies on the antiplasmodial activity of compounds isolated from the roots of Eriosema montanum have shown that this compound exhibits potent inhibitory activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. researchgate.netnih.gov When compared to its parent compound, malic acid, which has reported antiplasmodial activity, this compound demonstrates a significantly lower IC50 value, suggesting that the presence of the phenyl group enhances this activity. researchgate.netscispace.com
Further modifications to the this compound structure have been explored. For instance, several glucopyranosyloxybenzyl eucomate derivatives, named vandaterosides I, II, and III, were isolated from the stems of Vanda teres. nih.gov The cellular anti-aging properties of these derivatives were evaluated by monitoring their effect on cytochrome c oxidase activity in human keratinocyte cells. Notably, both this compound and vandateroside II were found to increase this activity, indicating that glycosylation at certain positions may retain or modulate the biological effects of the parent compound. nih.gov
The isolation of other derivatives, such as methyl eucomate and ethyl 2-(4-hydroxybenzyl) malic acid, from the seeds of Sophora alopecuroides has also been reported, along with their cytotoxic activities. nih.gov These findings underscore the importance of the core this compound scaffold and suggest that modifications at the carboxyl and hydroxyl groups can influence its biological profile.
| Compound | Structural Modification from this compound | Biological Activity | Key Findings | Citation |
|---|---|---|---|---|
| This compound | - | Antiplasmodial (against P. falciparum 3D7) | Showed potent inhibitory activity. | researchgate.netnih.gov |
| Malic Acid | Lacks the p-hydroxybenzyl group | Antiplasmodial | Reported to have antiplasmodial activity, but this compound shows enhanced activity. | researchgate.netscispace.com |
| Vandateroside II | Glucopyranosyloxybenzyl eucomate derivative | Cellular anti-aging (increased cytochrome c oxidase activity) | Demonstrated increased activity, similar to this compound. | nih.gov |
| Methyl eucomate | Methyl ester of the carboxylic acid | Cytotoxic | Reported to have cytotoxic activities. | nih.gov |
| Ethyl 2-(4-hydroxybenzyl) malic acid | Ethyl ester of one carboxylic acid group | Cytotoxic | Reported to have cytotoxic activities. | nih.gov |
Influence of Stereochemistry on Biological Activities
This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-eucomic acid and (S)-eucomic acid. The stereochemistry of this center has been shown to be a critical determinant of its biological function.
The naturally occurring form of this compound has been identified as the (-)-enantiomer, which corresponds to the (R)-configuration. researchgate.netebi.ac.uk This stereoisomer has been identified as an endogenous leaf-opening factor in the model legume Lotus japonicus. The absolute stereochemistry was confirmed through the comparison of the physical properties of the natural product with those of synthetically prepared enantiomers. researchgate.netresearchgate.net
Furthermore, naturally occurring (-)-eucomic acid has been demonstrated to act as a global stimulus for cytochrome c oxidase activity and respiratory functions in the human keratinocyte cell line HaCaT, suggesting its potential in anti-aging skin therapies. nih.govcaltech.edu In contrast, a total synthesis of the non-natural (+)-eucomic acid has been achieved, which provides an opportunity for future studies to directly compare the biological activities of both enantiomers. nih.govcaltech.edu The stereospecificity of the biological activity of (R)-eucomic acid highlights the importance of the three-dimensional arrangement of its functional groups for its interaction with biological targets.
| Enantiomer | Configuration | Observed Biological Activity | Source/Method of Identification | Citation |
|---|---|---|---|---|
| (-)-Eucomic Acid | (R) | Leaf-opening factor in Lotus japonicus; stimulates cytochrome c oxidase activity in human keratinocytes. | Isolation from natural sources and comparison with synthetic enantiomers. | nih.govresearchgate.netcaltech.edu |
| (+)-Eucomic Acid | (S) | Not yet reported in detail, but its total synthesis has been achieved. | Total synthesis. | nih.govcaltech.edu |
Computational Approaches to this compound-Receptor Interactions
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting and understanding the interactions between small molecules like this compound and their macromolecular targets. researchgate.net While comprehensive computational studies specifically on this compound are still emerging, some preliminary research and studies on related compounds provide a framework for future investigations.
A pioneering in silico study investigating the potential of compounds from Opuntia stricta to inhibit tyrosinase, an enzyme involved in pigmentation, predicted that this compound has a strong binding affinity for this enzyme. researchgate.net The docking scores suggested that this compound's interaction with tyrosinase was even stronger than that of the reference inhibitor, kojic acid, highlighting its potential as a skin-lightening agent. researchgate.net
Although direct QSAR studies on a series of this compound derivatives are not yet widely published, such studies have been conducted on other compounds isolated from the Eucomis genus. For example, QSAR analyses have been performed on homoisoflavanones from Eucomis species to understand their anti-inflammatory and antimicrobial activities. scispace.comresearchgate.net These studies often reveal that parameters such as lipophilicity (logP) and electronic properties are key descriptors of biological activity. researchgate.net
Furthermore, molecular docking and molecular dynamics simulations have been successfully applied to flavonoids from Eucommia ulmoides to explore their inhibitory mechanisms against RANKL, a target in osteoporosis. nih.gov These computational models identified key hydrogen bonding interactions and confirmed the stability of the ligand-receptor complexes. nih.gov Such computational approaches could be similarly applied to this compound and its derivatives to elucidate their mechanisms of action for their various reported biological activities, including antiplasmodial, anti-aging, and cytotoxic effects. These in silico methods offer a rational basis for the design and synthesis of novel, more potent this compound analogues.
Future Directions and Research Perspectives
Uncharted Biosynthetic and Metabolic Pathways of Eucomic Acid
The complete biosynthetic pathway of this compound and its subsequent metabolic fate in plants are still not fully understood. Recent breakthroughs have identified key enzymatic steps, but significant gaps in knowledge remain. A pivotal study in soybean (Glycine max) identified that the L1 gene encodes a this compound synthase. caas.cnnih.gov This enzyme, a hydroxymethylglutaryl-coenzyme A (CoA) lyase-like protein, facilitates the synthesis of this compound through a Claisen condensation reaction involving 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA. caas.cnresearchgate.net This discovery provides a foundational understanding of its formation.
Furthermore, research on the orchid Papilionanthe Miss Joaquim 'Agnes' has proposed a putative biosynthetic pathway for this compound and its derivatives, such as Vandateroside I, II, and III, linking their abundance to the expression of genes from the BAHD acyl-CoA transferase superfamily. researchgate.net However, the precise sequence of enzymatic reactions, the regulatory mechanisms governing the pathway, and the factors controlling the flux of precursors are yet to be determined. For instance, the enzyme responsible for the suspected oxidation of this compound to piscidic acid has not been identified. caas.cnresearchgate.net Future research must focus on identifying and characterizing all the enzymes and intermediate metabolites involved in the this compound cascade. Elucidating how plants metabolize, transport, and catabolize this compound is crucial for a complete picture of its life cycle within the organism.
Development of Novel and Efficient Synthetic Routes for this compound and Its Analogues
The limited availability of this compound from natural sources necessitates the development of efficient and scalable chemical syntheses to enable further biological and pharmacological investigation. To date, a catalytic enantioselective total synthesis of (+)-eucomic acid has been successfully reported. nih.govcaltech.edu This multi-step process, with a longest linear sequence of 13 steps, utilizes a palladium-catalyzed asymmetric allylic alkylation as a key step to establish the chiral tetrasubstituted α-hydroxyacid core of the molecule. nih.govcaltech.edu
While this represents a significant achievement, future efforts should be directed towards developing more concise and higher-yielding synthetic routes. Research into novel catalytic systems and synthetic strategies could dramatically improve efficiency and reduce the cost of production. Moreover, the synthesis of this compound analogues is an important frontier. The preparation of derivatives, such as the glucopyranosyloxybenzyl derivatives of (R)-eucomic acid, has already been explored. cri.or.thgoogle.co.th Creating a library of structural analogues will be invaluable for structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with enhanced or novel biological activities. Ongoing research focuses on the enantioselective total synthesis of this compound and its glycosylated derivatives. orgsyn.org
Discovery of Additional Biological Roles in Non-Clinical and Ecological Systems
This compound has been identified as a metabolite in a diverse range of plants, including Eucomis, Lotus japonicus, Crotalaria sessiliflora, and Papilionanthe teres, suggesting it plays various roles in plant physiology and ecology. nih.govmdpi.comebi.ac.uk In soybean, it is a key component in the biosynthesis of black pigments in mature pods and seed coats. caas.cn This pigmentation is not merely cosmetic; it enhances photothermal efficiency, which in wild soybean (Glycine soja) promotes pod shattering. caas.cn This mechanism is a crucial ecological adaptation for seed dispersal, although it is an undesirable trait in domesticated cultivars. caas.cnresearchgate.net
Beyond its role in pigmentation and dehiscence, this compound has been suggested to act as a potential leaf-opening factor in Lotus japonicus and has demonstrated growth inhibitory effects against the orchid Cattleya trianaei. mdpi.com However, the full spectrum of its biological functions remains speculative. mdpi.com Future research should aim to uncover its roles in plant defense against herbivores and pathogens, its involvement in symbiotic or allelopathic interactions, and its function as a signaling molecule in plant development. Investigating its presence and function in a wider array of species will provide a more comprehensive understanding of its ecological significance.
Strategic Applications in Plant Biotechnology and Agricultural Science
The elucidation of this compound's biological functions opens up strategic avenues for its application in plant biotechnology and agriculture. The discovery of the L1 gene as a this compound synthase provides a direct molecular target for crop improvement. caas.cnnih.gov During soybean domestication, alleles for reduced L1 function were likely selected to decrease pod shattering, thereby increasing harvestable yield. caas.cn This knowledge can be applied in modern breeding programs for soybeans and other legume crops to fine-tune pod pigmentation and shattering resistance. caas.cnnih.gov
Furthermore, there is significant potential in using biotechnological approaches to modulate the production of this compound in plants. Studies on Eucomis autumnalis have shown that the application of biostimulants, such as smoke-water, karrikinolide (KAR1), and seaweed-derived extracts (Kelpak®), can enhance the accumulation of this compound and other bioactive compounds. mdpi.comresearchgate.net In vitro culture systems offer a controlled environment to optimize the production of these valuable secondary metabolites. mdpi.comukzn.ac.za The antifungal properties reported in the Eucomis genus, which is rich in this compound, also suggest a potential for developing natural, plant-derived biocontrol agents to protect agricultural crops from fungal diseases. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology
A holistic understanding of this compound's role in biological systems requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. Such systems biology approaches are powerful tools for unraveling complex biological networks. For example, a chemogenomic and transcriptomic study of the orchid Papilionanthe Miss Joaquim 'Agnes' combined liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to measure the abundance of this compound derivatives with RNA sequencing to identify candidate genes involved in its biosynthesis. researchgate.net
In soybean, the characterization of the L1 gene was achieved through a combination of map-based cloning, genetic analyses, and biochemical assays, supplemented by the analysis of genomic data from over a thousand soybean accessions. caas.cn Future research should expand on these integrated approaches. Combining transcriptomic and metabolomic data from plants subjected to various environmental stresses or at different developmental stages can reveal how this compound biosynthesis and accumulation are regulated. researchgate.neticscaas.com.cn These multi-omics studies will be critical for building comprehensive models of the metabolic pathways and regulatory networks that govern this compound biology, from gene to function.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Eucomic acid in plant tissues, especially when authentic standards are unavailable?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection for tentative identification. Relative quantification can be achieved by comparing peak areas normalized to internal controls (e.g., stable isotopes or structurally similar compounds). For example, in Eucomis autumnalis, researchers quantified this compound using 50% methanol extraction, sonication, and DPPH/β-carotene assays, with data validated via ANOVA and Duncan’s test .
Q. How can researchers determine the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For this compound methanol monohydrate, studies measured dihedral angles between carboxyl and phenyl planes (51.23° and 87.97°) and hydrogen-bonding networks using a Bruker SMART CCD diffractometer. R-factors <0.03 and wR-factors <0.08 ensure reliability .
Q. What experimental designs are effective for studying this compound’s role in plant pigmentation?
- Methodological Answer : Combine genetic mapping (e.g., BSR-Seq or QTL analysis) with biochemical assays. In soybean, transgenic validation of the L1 gene confirmed its role in catalyzing this compound synthesis via Claisen condensation. Tissue-specific expression profiling (e.g., qRT-PCR in pod tissues) and HPLC-MS metabolite tracking are critical .
Advanced Research Questions
Q. How does the L1 gene’s cytoplasmic localization influence this compound biosynthesis in soybean?
- Methodological Answer : Subcellular localization assays (e.g., GFP tagging) revealed that the L1 protein lacks chloroplast transit peptides, unlike homologous DRE-TIM metalloenzymes. In vitro enzymatic assays with acetyl-CoA and 4-HPP confirmed cytoplasmic activity, producing Eucomic and piscidic acids. CRISPR-Cas9 knockout lines can validate functional divergence .
Q. What strategies address contradictions in this compound accumulation data across experimental conditions?
- Methodological Answer : Replicate studies under controlled environmental variables (light, temperature) and use mixed-effects models to account for heterogeneity. For instance, in Eucomis autumnalis, acclimatized plants showed 3× higher leaf this compound levels than in vitro regenerants, but treatment effects (smoke-water/KAR1) were only significant in specific tissues. Stratified sampling and ANOVA post hoc tests (e.g., DMRT) clarify context-dependent outcomes .
Q. How can researchers investigate the stereospecific activity of this compound enantiomers in plant physiology?
- Methodological Answer : Synthesize enantiomers via asymmetric catalysis or chiral chromatography. In Lotus japonicus, (R)-Eucomic acid induced leaf opening, while the (S)-form was inactive. Use circular dichroism (CD) spectroscopy and bioassays (e.g., leaf-movement assays) to correlate stereochemistry with function .
Q. What computational tools are suitable for modeling this compound’s interaction with enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities between this compound and metalloenzymes like L1. Validate with site-directed mutagenesis and kinetic assays (Km/Vmax comparisons) .
Data Analysis and Interpretation
Q. How should researchers handle missing or incomplete this compound datasets in metabolic studies?
- Methodological Answer : Apply multiple imputation or maximum likelihood estimation for missing data. In phytochemical studies, bootstrap resampling (≥1,000 iterations) reduces bias, while PCA identifies latent variables (e.g., environmental stressors) affecting this compound levels .
Q. What statistical frameworks are robust for analyzing time-dependent this compound synthesis in planta?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
